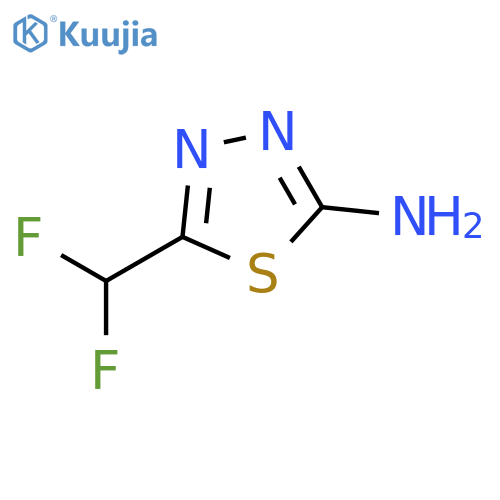Cas no 25306-15-4 (5-(difluoromethyl)-1,3,4-thiadiazol-2-amine)

25306-15-4 structure
商品名:5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
CAS番号:25306-15-4
MF:C3H3F2N3S
メガワット:151.137825250626
MDL:MFCD11193512
CID:829357
PubChem ID:21819089
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL
- 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine
- 2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole
- C3H3F2N3S
- Z362636306
- STL560237
- AT18930
- EN300-53793
- MFCD11193512
- 5-difluoromethyl-1,3,4-thiadiazol-2-amine
- CS-0030265
- 25306-15-4
- BS-13070
- SCHEMBL10420405
- SY176288
- 1,3,4-Thiadiazol-2-amine, 5-(difluoromethyl)-
- DTXSID40618426
- SCHEMBL3786800
- DB-349658
- AB01003582-01
- AKOS009261070
-
- MDL: MFCD11193512
- インチ: InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8)
- InChIKey: NBGMELMIAOKZSD-UHFFFAOYSA-N
- ほほえんだ: C(C1=NNC(=N)S1)(F)F
計算された属性
- せいみつぶんしりょう: 151.00169
- どういたいしつりょう: 151.00157461g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- PSA: 51.8
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1299195-100mg |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 97% | 100mg |
$110 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1299195-250MG |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 97% | 250mg |
$135 | 2023-09-03 | |
| Enamine | EN300-53793-0.25g |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 95% | 0.25g |
$379.0 | 2023-07-07 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY176288-1g |
2-Amino-5-(difluoromethyl)-1,3,4-thiadiazole |
25306-15-4 | ≥95% | 1g |
¥260.00 | 2024-07-10 | |
| TRC | D590825-1g |
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 1g |
$ 1200.00 | 2023-09-07 | ||
| abcr | AB503411-5 g |
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 5g |
€1,185.30 | 2022-03-24 | ||
| abcr | AB503411-100 mg |
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 100MG |
€231.60 | 2022-03-24 | ||
| eNovation Chemicals LLC | D327419-1g |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 95% | 1g |
$785 | 2024-05-24 | |
| eNovation Chemicals LLC | Y1299195-10G |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 97% | 10g |
$250 | 2024-07-21 | |
| Alichem | A059007262-1g |
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine |
25306-15-4 | 95% | 1g |
$583.20 | 2023-09-02 |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
25306-15-4 (5-(difluoromethyl)-1,3,4-thiadiazol-2-amine) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:25306-15-4)5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

清らかである:99%
はかる:5g
価格 ($):369.0
atkchemica
(CAS:25306-15-4)5-(difluoromethyl)-1,3,4-thiadiazol-2-amine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ